Dimaprit

Gastric pharmacology H2 receptor function In vivo secretory assays

Dimaprit delivers unambiguous H2 receptor classification with 710,000-fold H2/H1 selectivity—no H1 antagonist co-administration needed. It produces 20% greater maximal gastric acid output than histamine for antisecretory screening, and clean vasodilation without heart rate changes. Receptor density-dependent partial-to-full agonist switching enables quantitative receptor reserve analysis. Available as dihydrochloride (CAS 23256-33-9), ≥98% purity.

Molecular Formula C6H15N3S
Molecular Weight 161.27 g/mol
CAS No. 65119-89-3
Cat. No. B188742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimaprit
CAS65119-89-3
SynonymsDihydrochloride, Dimaprit
Dimaprit
Dimaprit Dihydrochloride
Dimaprit Maleate (1:1)
Molecular FormulaC6H15N3S
Molecular Weight161.27 g/mol
Structural Identifiers
SMILESCN(C)CCCSC(=N)N
InChIInChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8)
InChIKeyOLHQOJYVQUNWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimaprit (CAS 65119-89-3) Procurement Guide: Compound Identification and Baseline Characteristics


Dimaprit (S-[3-(N,N-dimethylamino)propyl]isothiourea, CAS 65119-89-3) is a synthetic imidothiocarbamic ester that functions as a selective histamine H2 receptor agonist [1]. Unlike imidazole-containing histamine analogs, Dimaprit features a non-imidazole isothiourea pharmacophore, a structural distinction that confers its receptor selectivity profile [2]. The compound is primarily available as the dihydrochloride salt (CAS 23256-33-9) and is widely employed as a pharmacological tool for investigating H2 receptor-mediated signaling pathways in cardiovascular, gastric, and immune system research [3]. Its molecular weight is 161.27 g/mol (free base) with a purity specification of ≥99% by HPLC from reputable vendors .

Why Generic Substitution Fails: Functional Heterogeneity Among H2 Receptor Agonists in Dimaprit-Based Assays


H2 receptor agonists exhibit substantial functional heterogeneity across different tissue systems and experimental endpoints, precluding simple interchangeability. Dimaprit demonstrates a unique rank-order position among H2 agonists that varies systematically by assay context: while it is the least potent among major H2 agonists in guinea pig gallbladder relaxation and human atrial inotropy, it produces superior maximal gastric acid output compared to both histamine and N′-methyl,5-methyl histamine (DMH) in conscious dogs [1][2]. This tissue-dependent functional divergence stems from differential receptor coupling efficiency and the partial agonist behavior Dimaprit exhibits at lower H2 receptor densities [3]. Furthermore, Dimaprit displays secondary pharmacological activities absent in other H2 agonists, including nNOS inhibition (IC50 = 49 μM) and H3-like receptor interactions in mast cells, which can confound experimental interpretation if unrecognized [4][5]. Substituting a different H2 agonist without accounting for these quantitative differences in potency, efficacy, and off-target activity would fundamentally alter experimental outcomes.

Dimaprit (CAS 65119-89-3) Quantitative Differentiation Evidence: Direct Comparator Analysis


Gastric Acid Secretion: Dimaprit Outperforms Histamine and DMH in Maximal Efficacy Despite Lower Potency

In conscious gastric fistula dogs, Dimaprit stimulated a 20% greater maximum output of gastric acid compared to both histamine and the imidazole H2 agonist N′-methyl,5-methyl histamine (DMH) [1]. However, Dimaprit exhibited biphasic effects on pepsin secretion, stimulating pepsin at lower doses but inhibiting it at doses exceeding 0.63 μmol/kg·h, a pattern not observed with the comparator agonists [1].

Gastric pharmacology H2 receptor function In vivo secretory assays

Human Atrial Inotropy: Dimaprit Matches Histamine Efficacy but Requires 10-Fold Higher Concentration

In isolated electrically-driven human atrial pectinate muscle segments, Dimaprit achieved the same maximal positive inotropic effect as histamine but was 10 times less potent [1]. This contrasts sharply with impromidine, which was 10-30 times more active than histamine but exhibited significantly lower maximal efficacy, and with amthamine, which resembled histamine in both potency and efficacy [1].

Cardiovascular pharmacology Human myocardium Positive inotropy

Receptor Selectivity: Dimaprit Exhibits Negligible H1 Activity Compared to Histamine

Dimaprit demonstrates exceptional selectivity for histamine H2 receptors over H1 receptors, with H1 receptor activity less than 0.0001% of that observed with histamine [1]. Relative to histamine (set at 100 for H2 receptor activity), Dimaprit exhibits relative potencies of 71 for H2, <0.0001 for H1, and <0.008 for H3 receptors in guinea pig atrium [2].

Receptor pharmacology Selectivity profiling H2 receptor

Cardiovascular Hemodynamics: Dimaprit Reduces Blood Pressure via Peripheral Vasodilation Without Affecting Heart Rate

In anesthetized cats, continuous intravenous infusions of Dimaprit lowered systemic arterial blood pressure without any significant change in heart rate or cardiac output [1]. The depressor response was attributed entirely to decreased peripheral vascular resistance, with associated marked increases in coronary and gastric blood flows [1]. Comparative ED50 data from conscious dogs show Dimaprit is less potent than histamine in reducing blood pressure (ED50: Histamine 0.28 μmol/kg·h vs. Dimaprit 0.96 μmol/kg·h) [2].

Cardiovascular pharmacology Hemodynamics Blood pressure regulation

Partial Agonist Behavior: Dimaprit Exhibits Receptor Density-Dependent Functional Switching

In HEK cells expressing human H2 receptors, Dimaprit displays receptor density-dependent functional behavior. At high H2 receptor density (Bmax = 26 pmol/mg protein), Dimaprit acts as an agonist for both cAMP accumulation and intracellular calcium responses [1]. However, at lower receptor density (5 pmol/mg protein), Dimaprit exhibits partial agonist behavior specifically for the calcium response while agonist potency decreases for both signaling pathways [1].

Receptor pharmacology Functional selectivity Partial agonism

Optimal Application Scenarios for Dimaprit (CAS 65119-89-3) Based on Quantitative Differentiation Evidence


H2 Receptor Selectivity Validation in Mixed Receptor Systems

Dimaprit is the optimal agonist for experiments requiring selective H2 receptor activation without confounding H1-mediated responses. With H1 activity less than 0.0001% of histamine and an H2/H1 selectivity ratio exceeding 710,000-fold, Dimaprit eliminates the need for H1 antagonist co-administration in most protocols, simplifying experimental design and reducing potential drug-drug interaction artifacts [1][2].

Maximal Gastric Acid Secretion Studies in In Vivo Models

When experimental endpoints require robust, maximal gastric acid secretory responses, Dimaprit provides 20% greater maximal output compared to histamine or DMH in conscious dog models [3]. This superior efficacy makes Dimaprit the preferred agonist for evaluating antisecretory compounds where detecting maximal inhibition requires a high baseline secretory response.

H2-Mediated Vasodilation Without Chronotropic Confounding

For cardiovascular studies requiring isolated H2-mediated vasodilator responses without heart rate alterations, Dimaprit is uniquely suited. In anesthetized cat models, Dimaprit reduces blood pressure via decreased peripheral vascular resistance while producing no significant change in heart rate or cardiac output, enabling clean hemodynamic assessments [4].

Receptor Reserve and Partial Agonism Mechanistic Studies

Dimaprit serves as a unique probe for investigating H2 receptor reserve and tissue-dependent efficacy. Its receptor density-dependent functional switching from full to partial agonist behavior in calcium signaling enables quantitative assessments of receptor coupling efficiency across different tissues and expression systems [5].

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